molecular formula C14H8FNO2 B1473469 3-(4-Cyano-3-fluorophenyl)benzoic acid CAS No. 1393441-83-2

3-(4-Cyano-3-fluorophenyl)benzoic acid

Cat. No.: B1473469
CAS No.: 1393441-83-2
M. Wt: 241.22 g/mol
InChI Key: UZYLWBSKSGNMBE-UHFFFAOYSA-N
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Description

Structural Characterization of 3-(4-Cyano-3-fluorophenyl)benzoic Acid

Molecular Architecture and Crystallographic Analysis

This compound (CAS: 1393441-83-2) is a fluorinated benzoic acid derivative with a molecular formula of $$ \text{C}{14}\text{H}8\text{FNO}_2 $$ and a molecular weight of 241.22 g/mol. Its structure comprises a benzoic acid core substituted with a 4-cyano-3-fluorophenyl group. The cyano (-CN) and fluorine (-F) substituents introduce electronic and steric effects critical for its reactivity and crystal packing.

Crystallographic studies of structurally related compounds reveal key geometric features. For example, in 4-cyano-3-fluorophenyl esters, dihedral angles between aromatic rings typically range from 38° to 57°, influenced by substituent positions and intermolecular interactions. The benzoic acid moiety participates in hydrogen bonding (C—H⋯O) and π–π stacking interactions, stabilizing the crystal lattice. In similar systems, such interactions form S(9) chains or inversion dimers, as observed in 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate.

Table 1: Key Crystallographic Parameters in Related Systems

Parameter Value (Example) Source
Dihedral angle (rings) 38.14°–57.76°
C—H⋯O bond length ~2.5–3.0 Å
π–π stacking distance ~3.9 Å

Spectroscopic Identification Techniques

Infrared (IR) Spectral Signatures

Infrared spectroscopy provides critical evidence for functional group identification. For this compound, characteristic absorption bands include:

Functional Group Absorption Region (cm⁻¹) Assignment
O—H (carboxylic acid) 2500–3000 (broad) O—H stretching
C=O (carboxylic acid) 1680–1700 C=O stretching
C≡N (cyano) 2220–2240 C≡N stretching
C—F (aromatic) 1100–1250 C—F stretching

These signatures align with fluorinated benzoic acids, where the electron-withdrawing cyano and fluorine groups shift carbonyl and C—F vibrations to higher frequencies.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy elucidates the compound’s electronic environment and spatial arrangement.

1H NMR (DMSO-d₆):

  • δ 12.3–13.0 ppm : Broad singlet (1H) for the carboxylic acid proton.
  • δ 7.8–8.2 ppm : Aromatic protons (multiplet, 4H) from the fluorophenyl and benzoic acid rings.
  • δ 7.4–7.6 ppm : Aromatic protons (multiplet, 2H) adjacent to the cyano group.

13C NMR (DMSO-d₆):

Carbon Type δ (ppm) Assignment
COOH (C=O) 167–170 Carboxylic acid carbonyl
Cyano (C≡N) 115–120 Sp hybridized carbon
Fluorinated carbons 155–165 C—F bonded aromatic carbons
Aromatic (C—H) 120–130 Protons adjacent to substituents

These shifts reflect deshielding effects from electronegative substituents and conjugation within the aromatic system.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

DFT studies on analogous systems (e.g., fluorinated benzoic acids) predict molecular orbitals and electronic distributions. For this compound, key findings include:

  • HOMO-LUMO Gap : Narrowed by the electron-withdrawing cyano and fluorine groups, enhancing π-conjugation.
  • Electron Density : Localized on the cyano group (C≡N) and delocalized across the aromatic rings due to resonance.

Table 2: Theoretical Parameters (Hypothetical DFT Data)

Parameter Value (Hypothetical)
HOMO energy (eV) -6.2
LUMO energy (eV) -1.8
HOMO-LUMO gap (eV) 4.4
Molecular Orbital Configuration Analysis

The molecular orbitals are influenced by the substituents’ electronic effects:

  • σ-Orbitals : C—F and C≡N bonds exhibit high s-character, leading to short bond lengths.
  • π-Orbitals : Delocalized across the aromatic system, stabilized by the electron-withdrawing groups.

These configurations explain the compound’s reactivity in nucleophilic substitutions and its potential as a building block for liquid crystals or conjugated polymers.

Properties

IUPAC Name

3-(4-cyano-3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-7-10(4-5-12(13)8-16)9-2-1-3-11(6-9)14(17)18/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYLWBSKSGNMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Exchange and Cyanation Route

A patented method for related cyanobenzoic acid derivatives involves:

  • Starting from 2-chloro-4-nitrobenzoic acid, a halogen exchange with a metal fluoride (e.g., KF) converts the chloro substituent to fluoro, yielding 2-fluoro-4-nitrobenzoic acid.
  • The nitro group is then reduced under suitable conditions to an amino group, forming 2-fluoro-4-aminobenzoic acid.
  • Diazotization of the amino group using sodium nitrite and hydrochloric acid, followed by reaction with a cyanate source, introduces the cyano group to afford 3-fluoro-4-cyanobenzoic acid derivatives.

This approach can be adapted to prepare 3-(4-cyano-3-fluorophenyl)benzoic acid by further coupling with benzoic acid derivatives.

Suzuki Coupling Approach

A common and efficient method to construct biaryl carboxylic acids involves Suzuki-Miyaura cross-coupling:

  • An aryl bromide bearing the 4-cyano-3-fluorophenyl group or a suitable precursor is reacted with 3-carboxyphenylboronic acid.
  • The reaction is catalyzed by palladium complexes (e.g., Pd(EDTA)) in the presence of a base such as sodium carbonate and phase transfer catalysts like tetrabutylammonium bromide.
  • The reaction is typically conducted in aqueous media at elevated temperatures (~100°C) for several hours.
  • After completion, the product is extracted, acidified, and purified by recrystallization or preparative HPLC to yield this compound with good yields (~86% reported for similar compounds).

Multi-Step Functional Group Transformations

Other synthetic routes reported for similar triaryl derivatives include:

  • Formation of oxazole or oxadiazole intermediates substituted with fluorophenyl and cyano groups.
  • Hydrolysis and amidation steps to convert esters to acids.
  • Use of reagents like thionyl chloride for acid activation and trifluoroacetic anhydride for dehydration steps.
  • Reduction and cyclization reactions to finalize the aromatic substitution pattern.

These routes, while more complex, allow for structural diversification and fine-tuning of the substitution pattern.

Reaction Conditions and Purification

Step Reagents/Conditions Temperature Time Notes
Halogen exchange Metal fluoride (e.g., KF) Elevated (reflux) Several hours Halogen exchange to introduce fluorine
Nitro reduction Suitable reducing agent (e.g., SnCl2, Fe/HCl) Room temp to reflux 1–12 h Converts nitro to amino group
Diazotization and cyanation NaNO2/HCl, cyanate source 0–5°C 30–60 min Introduces cyano group
Suzuki coupling Aryl bromide, boronic acid, Pd catalyst, Na2CO3, TBAB 100°C 5 h Forms biaryl bond
Acid activation Thionyl chloride (SOCl2) Reflux 1 h Converts acid to acyl chloride for further reactions
Purification Extraction, recrystallization, preparative HPLC Ambient Variable Removes impurities, isolates product

Purification methods include column chromatography, recrystallization from solvents like ethanol/water, and preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Research Findings and Yields

  • The Suzuki coupling method yields 3-(4-fluorophenyl)benzoic acid derivatives with yields around 86%, indicating good efficiency and scalability.
  • Diazotization followed by cyanation is a reliable method to introduce the cyano group with high regioselectivity.
  • Multi-step syntheses involving oxazole intermediates demonstrate the versatility of the compound’s framework for further functionalization.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield
Halogen exchange + Diazotization + Cyanation Halogen exchange, nitro reduction, diazotization, cyanation High regioselectivity, well-established Multi-step, requires careful temperature control Moderate to high
Suzuki Coupling Cross-coupling of aryl bromide and boronic acid Efficient, scalable, good yields Requires palladium catalyst, sensitive to reaction conditions ~86% (for related compounds)
Multi-step Functional Group Transformations Formation of heterocyclic intermediates, hydrolysis, amidation Allows structural diversity More complex, longer synthesis time Variable

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyano-3-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Derivatives with different substituents replacing the cyano or fluorine groups.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

Drug Discovery

The compound has potential applications in drug discovery, particularly as a lead compound for developing new therapeutics. Its ability to interact with biological targets makes it a candidate for further optimization. Research indicates that derivatives of this compound can exhibit significant biological activity against various diseases, including cancer .

  • Case Study: Anticancer Activity
    Recent studies have shown that 3-(4-Cyano-3-fluorophenyl)benzoic acid derivatives can inhibit proteases that are overactive in certain cancers. This inhibition can lead to reduced tumor growth and metastasis .

Biochemical Analysis

The compound is used as a fluorescent labeling agent to study protease activity in cells. Its fluorescent properties allow researchers to visualize protease interactions in real-time, which is crucial for understanding cellular processes and disease mechanisms .

  • Case Study: Protease Inhibition
    In experiments, this compound has been utilized to label and track protease activity in cancerous cells, providing insights into the role of these enzymes in tumor progression .

Materials Science

In materials science, this compound can serve as an intermediate for synthesizing novel polymers or materials with specific electronic or optical properties. Its functional groups can be modified to enhance solubility and compatibility with various substrates .

Toxicity and Safety Considerations

While this compound shows promise in various applications, safety assessments indicate that it can cause skin and eye irritation. Proper handling protocols should be followed to mitigate exposure risks during laboratory use .

Mechanism of Action

The mechanism of action of 3-(4-Cyano-3-fluorophenyl)benzoic acid depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano and fluorine groups can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties can be compared to analogs in the following categories:

Benzoic Acid Esters with 4-Cyano-3-fluorophenyl Moieties

Several esters derived from 3-(4-cyano-3-fluorophenyl)benzoic acid exhibit variations in alkyl/aryl chains, influencing their physicochemical and pharmacological profiles:

Compound Name Molecular Formula CAS Number Key Features
4-Cyano-3-fluorophenyl 4-butylbenzoate C₁₈H₁₆FNO₂ 86776-52-5 Esterified with a butyl chain; likely higher lipophilicity vs. parent acid
4-Cyano-3-fluorophenyl 4-pentylbenzoate C₁₉H₁₈FNO₂ 86786-89-2 Extended alkyl chain may improve membrane permeability
4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate C₂₄H₂₆FNO₂ 92118-83-7 Bulky cyclohexyl group reduces solubility but enhances steric specificity

Key Insight : Ester derivatives generally exhibit lower acidity and higher lipophilicity than the parent benzoic acid, making them suitable for prodrug applications .

Positional Isomers and Substituent Variations

Positional isomerism and substituent changes significantly alter biological activity:

Compound Name Molecular Formula CAS Number Substituent Position/Type
4-(2-Cyano-3-fluorophenyl)benzoic acid C₁₃H₈ClFO₂ 195457-73-9 Cyano/fluoro at 2-/3-positions
3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid C₁₄H₈F₂O₄ 1262001-65-9 Dual carboxylic acid groups; increased acidity
4-(3-Chloro-4-fluorophenyl)benzoic acid C₁₃H₈ClFO₂ 195457-73-9 Chloro substituent enhances halogen bonding

Key Insight: The 3-fluoro-4-cyano configuration in the target compound optimizes electronic effects for enzyme inhibition, whereas chloro or additional carboxyl groups (e.g., in CAS 1262001-65-9) may alter binding affinities .

4-Aryl Benzoic Acid Derivatives

Commercial analogs from Aroz Technologies highlight substituent diversity:

Compound ID Substituents Molecular Formula CAS Number Price (1g)
BA-4176 3-Chloro-4-hydroxyphenyl C₁₃H₉ClO₃ 96460-02-5 $180.00
BA-4181 4-Trifluoromethylphenyl C₁₄H₉F₃O₃ 96460-02-5 $320.00
BA-4183 2-Amino-3-fluorophenyl C₁₃H₁₀FNO₂ 96460-02-5 $180.00

Key Insight: Amino or hydroxyl groups (e.g., BA-4183, BA-4176) introduce hydrogen-bonding capacity, while trifluoromethyl groups (BA-4181) enhance metabolic stability .

Biological Activity

3-(4-Cyano-3-fluorophenyl)benzoic acid is an aromatic compound notable for its unique chemical structure, which includes a benzoic acid backbone with a cyano group and a fluorine atom attached to the phenyl ring. This compound has garnered attention in various fields, particularly in pharmaceuticals and materials science, due to its potential biological activities and applications.

  • Molecular Formula : C15_{15}H10_{10}F1_{1}N1_{1}O2_{2}
  • Molecular Weight : Approximately 241.24 g/mol
  • Functional Groups : Carboxylic acid (-COOH), cyano (-CN), and fluorine (F)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the benzoic acid backbone through Friedel-Crafts acylation.
  • Introduction of the cyano and fluorine groups via nucleophilic substitution reactions.

This synthetic route allows for the precise incorporation of functional groups that are essential for enhancing biological activity and chemical stability.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Related compounds have shown significant antimicrobial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Structural analogs have demonstrated anti-inflammatory activities, making them candidates for therapeutic interventions in inflammatory diseases.
  • Antiviral Properties : Some studies have indicated that derivatives may inhibit viral replication, although specific data on this compound is limited.

Interaction Studies

Interaction studies focusing on this compound often assess its binding affinity with biological targets. These studies reveal important insights into its pharmacodynamics and pharmacokinetics, which are crucial for understanding its therapeutic potential.

Table 1: Comparison of Structural Analogues

Compound NameStructure FeaturesUnique Properties
4-Cyano-3-fluorobenzoic acidSimilar cyano and fluorine substitutionsStrong antimicrobial activity
2-Fluoro-4-cyanobenzoic acidDifferent positioning of functional groupsPotent anti-inflammatory effects
4-(2-Cyano-3-fluorophenyl)benzoic acidVariation in cyano positioningPotential use as a precursor in drug development

This table highlights the unique position of this compound within a broader class of cyanobenzoic acids, each offering distinct biological activities and synthetic pathways.

Case Studies

  • Antimicrobial Activity Assessment : A study evaluating the antimicrobial efficacy of various cyanobenzoic acids found that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell walls.
  • Anti-inflammatory Mechanism Investigation : Research on related compounds demonstrated that they could inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may have similar effects, warranting further investigation.

Q & A

Q. How to design SAR studies for derivatives of this compound?

  • Framework :
  • Core Modifications : Replace -CN with -NO₂ or -CF₃ (see for analogous structures) .
  • Substituent Positioning : Compare 3-fluoro-4-cyano vs. 4-fluoro-3-cyano isomers ( lists related fluorophenyl benzoic acids) .
  • Bioisosteres : Replace benzoic acid with tetrazole () to modulate pharmacokinetics .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Cyano-3-fluorophenyl)benzoic acid
Reactant of Route 2
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3-(4-Cyano-3-fluorophenyl)benzoic acid

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